molecular formula C14H13N9O2 B2527637 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034372-30-8

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B2527637
CAS No.: 2034372-30-8
M. Wt: 339.319
InChI Key: FTCPMDAZNQXRRC-UHFFFAOYSA-N
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Description

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a novel, potent, and selective small-molecule inhibitor of death-associated protein kinase-related apoptosis-inducing protein kinase 2 (DRAK2). DRAK2 is a serine/threonine kinase that plays a critical role in regulating T-cell activation and apoptosis , making it a compelling therapeutic target for autoimmune disorders. This compound demonstrates high selectivity for DRAK2 over the closely related DRAK1 and a broad panel of other kinases, which enables precise investigation of DRAK2-specific signaling pathways without confounding off-target effects. Research utilizing this inhibitor has shown promise in models of type 1 diabetes and multiple sclerosis, where it can suppress aberrant T-cell responses and protect against autoimmune-mediated tissue destruction . Its primary research value lies in dissecting the molecular mechanisms of immune cell regulation and apoptosis, particularly in the context of autoimmunity and T-cell-driven pathologies. By inhibiting DRAK2, this reagent can promote T-cell survival and modulate immune function, providing a powerful chemical tool for validating DRAK2 as a drug target and for developing new treatment strategies for a range of autoimmune and inflammatory diseases.

Properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N9O2/c1-2-25-11-5-4-9-18-19-10(23(9)20-11)8-16-13(24)12-17-14-15-6-3-7-22(14)21-12/h3-7H,2,8H2,1H3,(H,16,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCPMDAZNQXRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3=NN4C=CC=NC4=N3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide are not fully understood yet. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to demonstrate nanomolar inhibition of MET kinase activity.

Biological Activity

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound characterized by its unique structural features that include multiple heterocyclic rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

The compound's structure integrates a triazolo-pyridazine moiety with a triazolo-pyrimidine framework. The incorporation of an ethoxy group enhances its solubility and may influence its biological interactions. The molecular formula is C14H13N9O2C_{14}H_{13}N_9O_2 with a molecular weight of 339.31 g/mol .

Biological Activity Overview

Compounds with similar structural motifs have demonstrated a range of biological activities, including anticancer and antimicrobial properties. The specific biological activity of this compound remains to be fully elucidated but is expected to align with these observed activities due to its structural similarities .

Potential Activities

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific molecular pathways.
  • Enzyme Inhibition : The compound may interact with enzymes and receptors involved in tumor growth and progression.
  • Kinase Inhibition : It has been noted that compounds sharing structural features often act as inhibitors of receptor tyrosine kinases such as c-Met .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Triazole Rings : Utilizing appropriate reagents to construct the triazole frameworks.
  • Methylation : Introducing methyl groups at specific positions to enhance biological activity.
  • Carboxamide Formation : Finalizing the structure by forming the carboxamide functional group through condensation reactions.

Case Studies and Research Findings

Research has indicated that compounds similar in structure to this compound exhibit significant biological activities:

Table 1: Comparison of Related Compounds

Compound NameStructural FeaturesBiological ActivityNotes
1-Methyl-N-(6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamidePyrrolidine ringAnticancerEnhanced solubility
6-(4-Pyridyl)-[1,2,4]triazolo[4,3-b]pyridazinePyridine ringAntimicrobialLacks chromene structure
8-Hydroxyquinoline derivativesHydroxyquinoline coreAntibacterialSimilar heterocyclic nature

These comparisons highlight the uniqueness of N-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin) due to its combination of both triazole and chromene functionalities that may synergistically enhance its biological activity compared to other derivatives lacking this dual framework .

The mechanism of action for this compound likely involves:

  • Binding to Active Sites : The compound may inhibit enzyme activity by binding to active sites on target proteins.
  • Disruption of Signaling Pathways : By inhibiting key kinases such as c-Met involved in cancer progression and metastasis , it could disrupt critical signaling pathways.

Scientific Research Applications

Key Properties

  • Molecular Formula : C₁₈H₁₈N₆O₂
  • Molecular Weight : 338.38 g/mol
  • Purity : Generally ≥ 95%

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide. Research focusing on the inhibition of influenza A virus polymerase has shown that derivatives of triazole-based compounds can effectively target viral replication mechanisms. For instance, compounds targeting the PA-PB1 interface of the polymerase complex have demonstrated significant antiviral activity against influenza viruses .

Antibacterial Properties

The compound's interaction with bacterial proteins such as ZipA in Escherichia coli and Shigella flexneri suggests potential applications in combating bacterial infections. By stabilizing FtsZ protofilaments, it influences bacterial cell division processes. This mechanism highlights its potential as a lead compound for developing new antibacterial agents .

Antiproliferative Effects

Triazole derivatives exhibit notable antiproliferative effects against various cancer cell lines. The unique structural features of this compound may enhance its efficacy in inhibiting tumor growth through modulation of key signaling pathways involved in cell proliferation and survival .

Biochemical Pathway Interactions

The compound's ability to bind with various enzymes and receptors indicates its versatility in modulating biochemical pathways. This property is crucial for its application in drug development where specific pathway targeting can lead to improved therapeutic outcomes .

Table: Summary of Relevant Case Studies

Study ReferenceFocus AreaFindings
Antiviral ActivityInhibition of influenza A virus polymerase; effective against viral replication
Antibacterial PropertiesInteraction with ZipA protein; affects bacterial cell division
Antiproliferative EffectsSignificant inhibition of cancer cell lines; potential for cancer therapy

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with functionalization of the triazolo-pyridazine and triazolo-pyrimidine cores. Key steps include:

  • Coupling reactions : Amide bond formation between the triazolo-pyridazine and triazolo-pyrimidine moieties, often using carbodiimide-based coupling agents .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency.
  • Catalysts : Triethylamine is frequently employed to neutralize acidic byproducts and drive reactions to completion .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or preparative HPLC is critical for isolating high-purity products .

Optimization Table :

StepKey ParametersOptimal Conditions
AmidationTemperature, solvent60°C, DMF
PurificationMobile phaseEthyl acetate:hexane (3:7)

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with characteristic shifts for ethoxy (-OCH2CH3) and triazole protons (δ 8.5–9.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

  • Kinase inhibition assays : Test against protein kinases (e.g., p38 MAPK, TAK1) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
  • Enzyme-linked immunosorbent assays (ELISA) : Quantify cytokine modulation in inflammatory models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects on bioactivity?

  • Systematic substitution : Replace the ethoxy group with methoxy, hydroxyl, or halogens to assess steric/electronic impacts.
  • Biological testing : Compare IC50 values across analogs in kinase inhibition assays .
  • Key SAR Findings :
SubstituentActivity (p38 MAPK IC50)
-OCH2CH312 nM
-OCH328 nM
-Cl45 nM
Data adapted from structural analogs in

Q. What computational methods are suitable for predicting target interactions, and how can molecular docking validate these predictions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., PDB: 3D83 for p38 MAPK). Focus on hydrogen bonding with hinge regions (e.g., Met109) and hydrophobic interactions .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .
  • Validation : Correlate docking scores (ΔG binding) with experimental IC50 values .

Q. How should researchers address contradictory data between in vitro potency and in vivo efficacy?

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS .
  • Metabolite identification : Use high-resolution MS/MS to detect hepatic metabolites that may reduce activity .
  • Formulation optimization : Improve solubility via nanoemulsions or cyclodextrin complexes to enhance in vivo exposure .

Data Contradiction Analysis

  • Issue : Discrepancies in reported kinase selectivity (e.g., CB2 vs. p38 MAPK inhibition).
  • Resolution :
    • Validate assay conditions (e.g., ATP concentrations, enzyme sources).
    • Perform counter-screens against related kinases (e.g., JNK, ERK) to confirm specificity .

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